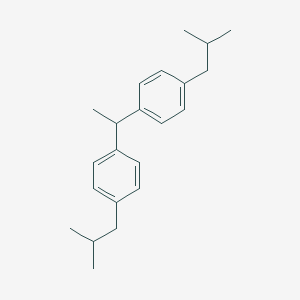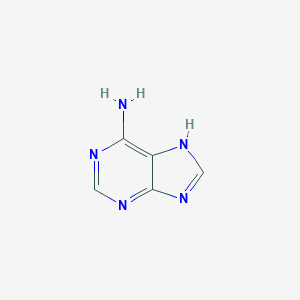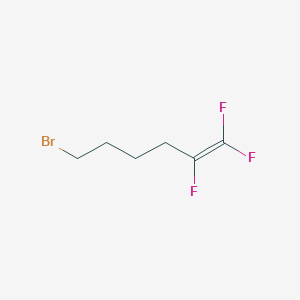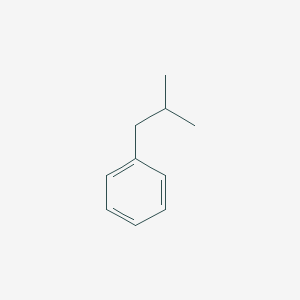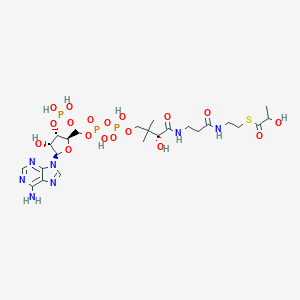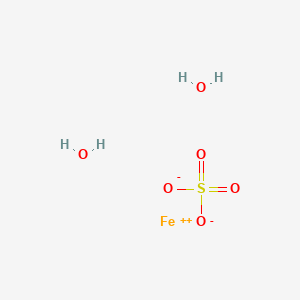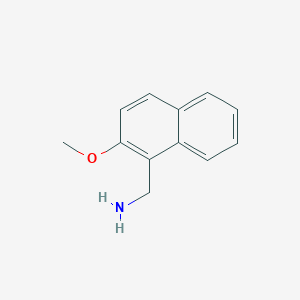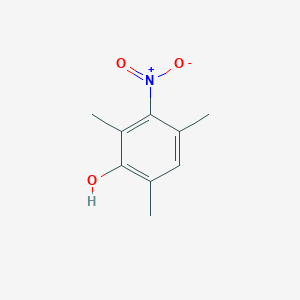
2,4,6-Trimethyl-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-3-nitrophenol, also known as picric acid, is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, picric acid has gained attention for its potential applications in biochemistry and medicine.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid is not well understood. It is known to be a powerful oxidizing agent, and may act by generating reactive oxygen species (ROS) that can damage cells and tissues. Picric acid has been shown to inhibit the activity of several enzymes, including proteases and lipases. It may also interact with cell membranes and alter their properties.
Effets Biochimiques Et Physiologiques
Picric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for diseases such as cancer and Alzheimer's disease. It has also been shown to have toxic effects on cells and tissues, and can cause liver damage and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Picric acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and has a long shelf life. However, 2,4,6-Trimethyl-3-nitrophenol acid is highly explosive and can be dangerous to handle. It is also toxic and can cause skin and eye irritation. Care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments.
Orientations Futures
There are several future directions for research on 2,4,6-Trimethyl-3-nitrophenol acid. One area of interest is its potential as a treatment for diseases such as cancer and Alzheimer's disease. It may also have potential as an antioxidant and anti-inflammatory agent. Another area of interest is its toxic effects on cells and tissues. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, 2,4,6-Trimethyl-3-nitrophenol acid is a yellow crystalline solid that has been widely used in scientific research for over a century. It is a powerful oxidizing agent and has been used as an explosive, a dye, and a preservative. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases. However, care must be taken when using 2,4,6-Trimethyl-3-nitrophenol acid in lab experiments due to its explosive and toxic nature. Further research is needed to understand the mechanism of action of 2,4,6-Trimethyl-3-nitrophenol acid and its potential applications in medicine and biochemistry.
Méthodes De Synthèse
Picric acid can be synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction produces a mixture of isomers, including 2,4,6-trinitrophenol and 2,4-dinitrophenol. The crude product is then purified by recrystallization from water or ethanol. The synthesis of 2,4,6-Trimethyl-3-nitrophenol acid is a well-established process that has been used for many years.
Applications De Recherche Scientifique
Picric acid has been used in scientific research for a variety of applications. It has been used as a stain for microscopy, as a reagent for protein analysis, and as a marker for DNA sequencing. In recent years, 2,4,6-Trimethyl-3-nitrophenol acid has gained attention for its potential applications in biochemistry and medicine. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a treatment for a variety of diseases.
Propriétés
Numéro CAS |
1719-21-7 |
|---|---|
Nom du produit |
2,4,6-Trimethyl-3-nitrophenol |
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-nitrophenol |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,11H,1-3H3 |
Clé InChI |
ZVRSQGUIDRECBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |
Synonymes |
2,4,6-Trimethyl-3-nitrophenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



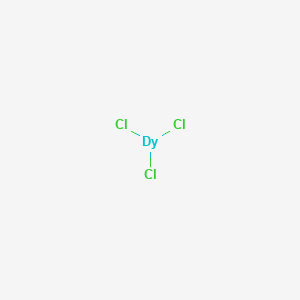
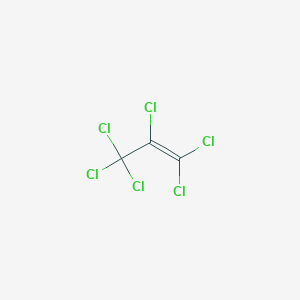
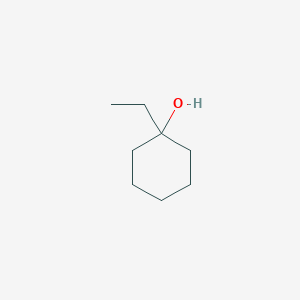
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
